Dihexyl sulfate
Overview
Description
Dihexyl sulfate is an organic compound with the molecular formula C₁₂H₂₆O₄S. It is a diester of sulfuric acid and hexanol. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexyl sulfate can be synthesized through the esterification of sulfuric acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting hexanol with sulfur trioxide in a continuous process. This method allows for the efficient production of this compound on a large scale. The reaction is highly exothermic and requires careful control of temperature and pressure to ensure safety and product quality.
Chemical Reactions Analysis
Types of Reactions: Dihexyl sulfate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexanol and sulfuric acid.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are often conducted in organic solvents under reflux conditions.
Major Products Formed:
Hydrolysis: Hexanol and sulfuric acid.
Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Dihexyl sulfate has several applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for analysis, particularly in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of dihexyl sulfate primarily involves its surfactant properties. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes where this compound helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.
Comparison with Similar Compounds
Diethyl sulfate: Another diester of sulfuric acid, but with ethyl groups instead of hexyl groups.
Dimethyl sulfate: A diester of sulfuric acid with methyl groups.
Dioctyl sulfate: A diester of sulfuric acid with octyl groups.
Uniqueness of Dihexyl Sulfate: this compound is unique due to its specific chain length, which imparts distinct surfactant properties compared to its shorter or longer chain counterparts. The hexyl groups provide an optimal balance between hydrophobicity and hydrophilicity, making this compound particularly effective in certain applications where other sulfates may not perform as well.
Properties
IUPAC Name |
dihexyl sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S/c1-3-5-7-9-11-15-17(13,14)16-12-10-8-6-4-2/h3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJIVWINNPEYAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOS(=O)(=O)OCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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